Cas no 29670-63-1 (2-phenyl-2-(phenylformamido)acetic acid)

2-Phenyl-2-(phenylformamido)acetic acid is a specialized organic compound featuring a phenylglycine backbone with an N-formyl substitution. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of peptidomimetics and chiral intermediates. The presence of both carboxylic acid and formamido functional groups allows for versatile derivatization, enabling applications in asymmetric synthesis and medicinal chemistry research. Its crystalline form ensures consistent purity, while the aromatic moieties contribute to stability under standard conditions. The compound is particularly useful in the development of biologically active molecules, where precise stereochemical control is required. Suitable for controlled reactions, it serves as a building block in complex organic transformations.
2-phenyl-2-(phenylformamido)acetic acid structure
29670-63-1 structure
Product Name:2-phenyl-2-(phenylformamido)acetic acid
CAS No:29670-63-1
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD00666894
CID:1442557
PubChem ID:4422109
Update Time:2025-06-15

2-phenyl-2-(phenylformamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-(benzoylamino)-
    • 2-phenyl-2-(phenylformamido)acetic acid
    • (benzoylamino)(phenyl)acetic acid
    • BENZOYLAMINO-PHENYL-ACETIC ACID
    • SR-01000309093-1
    • Z85968888
    • 29670-63-1
    • SMR000126722
    • AKOS000264476
    • AKOS016340002
    • MLS000544965
    • CS-0149807
    • MLS002206396
    • MFCD00666894
    • phenyl(phenylformamido)acetic acid
    • phenyl[(phenylcarbonyl)amino]acetic acid
    • benzeneacetic acid, alpha-(benzoylamino)-
    • benzeneacetic acid, .alpha.-(benzoylamino)-
    • DTXSID50403128
    • 3J-319S
    • ALBB-012976
    • CHEMBL1722404
    • ACDLFRQZDTZESK-UHFFFAOYSA-N
    • alpha-(Benzoylamino)benzeneacetic acid
    • N-BENZOYLPHENYLGLYCINE
    • 2-(benzoylamino)-2-phenylacetic acid
    • 74536-43-9
    • 2-benzamido-2-phenylacetic acid
    • SCHEMBL1649573
    • EN300-24233
    • Bionet2_001416
    • F17497
    • STK895673
    • SR-01000309093
    • J-501792
    • HMS1368A08
    • MDL: MFCD00666894
    • Inchi: 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
    • InChI Key: ACDLFRQZDTZESK-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=CC=1)NC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 255.08954328g/mol
  • Monoisotopic Mass: 255.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.4Ų

2-phenyl-2-(phenylformamido)acetic acid Pricemore >>

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Key Organics Ltd
3J-319S-1MG
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2-phenyl-2-(phenylformamido)acetic acid Related Literature

Additional information on 2-phenyl-2-(phenylformamido)acetic acid

Comprehensive Analysis of 2-Phenyl-2-(phenylformamido)acetic acid (CAS No. 29670-63-1): Properties, Applications, and Industry Insights

In the realm of organic chemistry and pharmaceutical intermediates, 2-phenyl-2-(phenylformamido)acetic acid (CAS No. 29670-63-1) stands out as a versatile compound with significant industrial relevance. This N-phenylglycine derivative is characterized by its unique molecular structure, combining a phenyl group and a formamido moiety, which lends it exceptional utility in synthetic applications. Researchers and manufacturers alike are increasingly exploring its potential, driven by its role in peptide synthesis, drug development, and material science.

The compound's CAS registry number 29670-63-1 is a critical identifier for regulatory compliance and safety documentation. Its systematic name, 2-phenyl-2-(phenylformamido)acetic acid, reflects its IUPAC nomenclature, while alternative names like N-benzoylglycine may appear in older literature. The growing interest in this compound is evident from search trends, where queries such as "29670-63-1 supplier," "2-phenyl-2-(phenylformamido)acetic acid synthesis," and "N-phenylglycine derivatives applications" have surged in recent years, highlighting its commercial and academic demand.

From a structural perspective, the presence of both carboxylic acid and amide functional groups enables diverse reactivity. This bifunctionality allows 2-phenyl-2-(phenylformamido)acetic acid to serve as a building block for heterocyclic compounds, which are pivotal in designing bioactive molecules. Recent studies emphasize its role in green chemistry initiatives, where its derivatives contribute to catalysis and biodegradable polymer development—a hot topic aligned with global sustainability goals.

In pharmaceutical contexts, this compound is gaining traction as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. Its mechanism often involves enzyme inhibition or receptor modulation, making it a subject of medicinal chemistry research. Notably, patents referencing CAS 29670-63-1 frequently appear in drug delivery systems and prodrug formulations, addressing modern healthcare challenges like targeted therapy and controlled release technologies.

Industrial applications extend beyond pharmaceuticals. The compound's chelating properties are exploited in metal ion sequestration, relevant to water treatment and corrosion inhibition. Additionally, its incorporation into advanced coatings and adhesives demonstrates cross-sector versatility. With the rise of high-performance materials, searches for "29670-63-1 in polymers" and "phenylformamidoacetic acid suppliers" reflect market needs for specialized chemical solutions.

Quality control for 2-phenyl-2-(phenylformamido)acetic acid adheres to stringent HPLC and NMR validation protocols, ensuring purity ≥98% for research-grade batches. Storage recommendations typically suggest ambient conditions in light-resistant containers to prevent degradation—a detail frequently queried by logistics professionals. Regulatory frameworks like REACH and FDA guidelines govern its handling, though it remains non-classified under hazardous categories, simplifying procurement.

Emerging trends spotlight the compound's potential in computational chemistry and AI-driven drug discovery. Molecular docking studies utilize its structure to predict protein-ligand interactions, accelerating virtual screening processes. This intersection of cheminformatics and experimental validation addresses the growing demand for rational drug design methodologies, a dominant theme in contemporary research publications.

In conclusion, 2-phenyl-2-(phenylformamido)acetic acid (CAS No. 29670-63-1) exemplifies the convergence of academic innovation and industrial practicality. Its multifaceted applications—from pharmaceutical intermediates to green materials—position it as a compound of enduring scientific and commercial value. As research continues to uncover new functionalities, its relevance in addressing global health and environmental challenges will undoubtedly expand, solidifying its status as a cornerstone in modern chemical enterprises.

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